Carbinoxamine

Description

Properties

IUPAC Name |

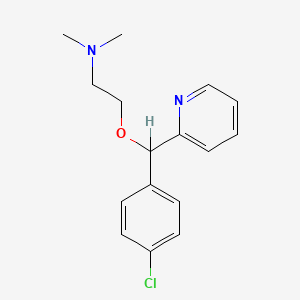

2-[(4-chlorophenyl)-pyridin-2-ylmethoxy]-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O/c1-19(2)11-12-20-16(15-5-3-4-10-18-15)13-6-8-14(17)9-7-13/h3-10,16H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJFSXZCBGQGRNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3505-38-2 (maleate) | |

| Record name | Carbinoxamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4022737 | |

| Record name | Carbinoxamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Carbinoxamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014886 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.28e-01 g/L | |

| Record name | Carbinoxamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014886 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

486-16-8 | |

| Record name | (±)-Carbinoxamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbinoxamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbinoxamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00748 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carbinoxamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbinoxamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.935 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBINOXAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/982A7M02H5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Carbinoxamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014886 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Carbinoxamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00748 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carbinoxamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014886 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Racemic Resolution via Diastereomeric Salt Formation

The earliest method involved synthesizing racemic carbinoxamine through Williamson etherification of 2-chloro-N,N-dimethylethylamine with (±)-(4-chlorophenyl)-2-pyridinemethanol, followed by resolution using D-tartaric acid. This process achieved ≤50% maximum yield of the S-enantiomer due to stoichiometric waste of the R-counterpart. Industrial adoption remained limited due to:

Multi-Step Synthesis from 2-Cyanopyridine

An alternative five-step route commenced with 2-cyanopyridine, proceeding through Grignard addition, borane-mediated reduction, and sequential functional group manipulations. While avoiding resolution, this method suffered from:

- Cumulative Yield Loss : Total yield ~27% due to intermediate purification bottlenecks.

- Harsh Conditions : Pyrophoric Grignard reagents and high-pressure hydrogenation.

- Scalability Issues : Tedious chromatographic separations at industrial scales.

Asymmetric Catalytic Synthesis of S-Carbinoxamine

Rhodium/Chiral Carbene-Catalyzed Aldol Condensation

The breakthrough method disclosed in CN104774174A employs a two-step asymmetric approach (Figure 1):

Step 1 : Enantioselective aldol condensation of 2-pyridinecarbaldehyde and p-chlorophenylboronic acid using a rhodium/(triazolooxazine carbene) catalyst system.

- Catalyst Loading : 0.5–2 mol% Rh with 1–10 mol% chiral carbene ligand.

- Solvent Optimization : Cyclohexyl methyl ether or toluene enabled >80% conversion.

- Yield and ee : 82–90% yield with 98% enantiomeric excess (ee).

Step 2 : Williamson etherification of (S)-(4-chlorophenyl)-2-pyridinemethanol with 2-chloro-N,N-dimethylethylamine under mild basic conditions (Cs2CO3 or KOH).

Critical Process Parameters

This method’s advantages include:

- Atom Economy : Boronic acid side product recycled via Suzuki-Miyaura coupling.

- Sustainability : Avoidance of cryogenic conditions and hazardous reductants.

- Industrial Feasibility : >70% overall yield with column-free workup.

Comparative Evaluation of Synthetic Methodologies

| Method | Steps | Total Yield (%) | ee (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|---|

| Racemic Resolution | 4 | ≤50 | 99 | High | Limited |

| Multi-Step Synthesis | 5 | 27 | N/A | Very High | Poor |

| Asymmetric Catalysis | 2 | 70–75 | 98 | Moderate | Excellent |

The asymmetric route reduces production costs by 40–60% compared to resolution-based methods, primarily through minimized solvent consumption and catalyst recyclability.

Analytical Validation of Synthetic Outputs

Post-synthesis characterization employs LC-MS/MS for quantification and chiral HPLC for enantiopurity assessment. Key validation parameters include:

Chemical Reactions Analysis

Types of Reactions: Carbinoxamine undergoes several types of chemical reactions, including:

Oxidation: Carbinoxamine can be oxidized to form various metabolites.

Reduction: It can be reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and catalysts such as iron or aluminum chloride are employed.

Major Products: The major products formed from these reactions include various carbinoxamine derivatives, which may have different pharmacological properties and applications .

Scientific Research Applications

Therapeutic Uses

Carbinoxamine is indicated for several conditions:

- Allergic Rhinitis : Effective in treating seasonal and perennial allergic rhinitis.

- Vasomotor Rhinitis : Alleviates symptoms associated with this condition.

- Allergic Conjunctivitis : Provides relief from eye-related allergic reactions.

- Skin Reactions : Used for uncomplicated allergic skin manifestations such as urticaria and angioedema.

- Motion Sickness : Exhibits antiemetic properties, making it useful for nausea and vomiting associated with motion sickness.

- Extrapyramidal Symptoms : Has been employed to manage drug-induced extrapyramidal symptoms and mild cases of Parkinson's disease .

Antiviral Potential

Recent studies have identified carbinoxamine's potential as an antiviral agent. Research indicates that carbinoxamine maleate can inhibit influenza virus infections by blocking viral entry into host cells. In a screening of FDA-approved drugs, carbinoxamine demonstrated significant antiviral activity against multiple strains of influenza A and one strain of influenza B, with half-maximal inhibitory concentrations indicating potent effects .

Key Findings:

- Inhibition of Viral Entry : Mechanistic studies suggest that carbinoxamine interferes with the endocytosis process necessary for viral entry into cells .

- Animal Studies : In vivo experiments showed that mice treated with carbinoxamine were fully protected against lethal doses of influenza virus .

Safety Profile and Adverse Effects

Despite its therapeutic benefits, carbinoxamine has been associated with serious adverse effects, particularly in pediatric populations. A review by the FDA highlighted several cases of pediatric deaths linked to its use, particularly in children under two years old. These incidents prompted warnings against its use in young children due to risks of severe respiratory depression and other complications .

Adverse Effects Summary:

- Sedation

- Anticholinergic effects (dry mouth, urinary retention)

- Serious skin reactions (e.g., toxic epidermal necrolysis) reported in some cases .

Case Study 1: Pediatric Use

A review highlighted 15 pediatric death cases associated with carbinoxamine use, primarily involving combination products. The findings underscored the need for caution when prescribing this medication to young children .

Case Study 2: Antiviral Efficacy

In a controlled study involving mice infected with influenza A virus, treatment with carbinoxamine resulted in significant survival rates compared to untreated controls. This suggests a promising avenue for repurposing carbinoxamine as an antiviral agent against influenza .

Mechanism of Action

Carbinoxamine exerts its effects by blocking histamine H1 receptors, preventing histamine from binding to these receptors and causing allergic symptoms. This action reduces the symptoms of allergies such as itching, swelling, and vasodilation. Additionally, carbinoxamine has anticholinergic properties, which help reduce nasal and bronchial secretions .

Comparison with Similar Compounds

β-Hydroxy-Amine Motif

Carbinoxamine’s β-hydroxy-amine structure aligns with propranolol (β-blocker) and norepinephrine (hormone), but its pyridyl and chlorophenyl groups confer selective histamine H₁ receptor antagonism .

Clinical Performance vs. Leukotriene Inhibitors

Table 2: Carbinoxamine vs. Montelukast

| Parameter | Carbinoxamine | Montelukast |

|---|---|---|

| Drug Class | Ethanolamine Antihistamine | Leukotriene Receptor Antagonist |

| Efficacy (User Ratings) | 9.3/10 (100% positive) | 5.6/10 (42% positive) |

| Half-Life | 20 hours | 5.5 hours |

| Side Effects | Sedation, dry mouth | Neuropsychiatric effects* |

| Pregnancy Category | C (Risk not ruled out) | B (No proven risk) |

*Montelukast carries FDA warnings for mood changes and suicidal ideation.

Carbinoxamine’s longer half-life permits once-daily dosing, but its sedative effects limit use in alertness-dependent tasks. Montelukast, while non-sedating, has lower patient satisfaction due to side effects like agitation .

Biological Activity

Carbinoxamine is a first-generation antihistamine primarily used for its antiallergic properties. It exhibits a range of biological activities, including antihistaminic, anticholinergic, and potential antiviral effects. This article provides a comprehensive overview of its biological activity, mechanisms of action, pharmacokinetics, clinical applications, and safety profile, supported by data tables and case studies.

Carbinoxamine functions as a competitive antagonist at histamine H1 receptors, which are involved in various physiological responses to histamine. By binding to these receptors, carbinoxamine inhibits the actions of histamine in tissues such as the gastrointestinal tract, bronchial muscle, and blood vessels . Its anticholinergic properties contribute to additional therapeutic effects, including antiemetic actions and sedation .

Key Mechanisms:

- H1 Receptor Antagonism : Reduces allergic symptoms by blocking histamine's effects.

- Anticholinergic Activity : Provides additional therapeutic benefits, such as reducing nausea and motion sickness.

Pharmacokinetics

The pharmacokinetic profile of carbinoxamine reveals important information regarding its absorption, distribution, metabolism, and elimination:

| Parameter | Value |

|---|---|

| Half-life | 10 to 20 hours |

| Peak Plasma Concentration (Cmax) | 28.7 ng/mL (after 16 mg dose) |

| Steady-State Cmax | 72.9 ng/mL (after multiple doses) |

| Minimum Plasma Concentration | 51.8 ng/mL |

Carbinoxamine is absorbed effectively from the gastrointestinal tract and exhibits a prolonged half-life, making it suitable for once or twice-daily dosing .

Clinical Applications

Carbinoxamine is indicated for various allergic conditions and has been used in treating:

- Seasonal and perennial allergic rhinitis

- Vasomotor rhinitis

- Allergic conjunctivitis

- Drug-induced extrapyramidal symptoms

- Mild cases of Parkinson's disease .

Additionally, recent studies suggest that carbinoxamine may possess antiviral properties against influenza viruses. It has demonstrated significant inhibitory effects on viral entry into host cells with IC50 values indicating potent activity against various strains of influenza A and B viruses .

Safety Profile and Adverse Effects

Despite its therapeutic benefits, carbinoxamine is associated with several adverse effects. Its anticholinergic properties can lead to sedation and cognitive impairment, particularly in sensitive populations such as children and the elderly. Notably, the FDA has issued warnings regarding its use in children under the age of four due to serious safety concerns .

Reported Adverse Effects:

- Sedation

- Anticholinergic effects (dry mouth, urinary retention)

- Serious skin reactions (e.g., Stevens-Johnson syndrome)

- Respiratory depression in pediatric populations .

Case Studies

Several case studies highlight the clinical implications of carbinoxamine use:

- Pediatric Fatalities : A review identified multiple pediatric deaths associated with carbinoxamine-containing products. In one instance, a three-month-old infant experienced lethargy after administration leading to fatal respiratory depression .

- Toxic Epidermal Necrolysis : A ten-year-old female developed toxic epidermal necrolysis linked to carbinoxamine use while being treated for fever and tonsillitis .

- Antiviral Efficacy : In preclinical studies, carbinoxamine showed promising results against influenza virus infections in mice models when administered at therapeutic doses .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing Carbinoxamine and its derivatives in research settings?

- Methodological Answer : Carbinoxamine and its derivatives (e.g., N-Nitroso Desmethyl Carbinoxamine) require validated analytical techniques for structural and purity assessment. High-performance liquid chromatography (HPLC) with UV detection (225 nm) is standard for quantification, while gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy are critical for structural elucidation . For method development, ensure compatibility with pharmacopeial guidelines (e.g., USP) by using certified reference standards and system suitability solutions containing related compounds (e.g., Carbinoxamine Related Compounds A and B) to validate resolution and specificity .

Q. How should researchers validate analytical methods for Carbinoxamine to meet regulatory standards?

- Methodological Answer : Validation should follow ICH guidelines, focusing on parameters like linearity, precision, accuracy, and robustness. Use diluents such as methanol-acetonitrile-water mixtures (200:50:750) to prepare standard and sample solutions. System suitability testing must demonstrate resolution ≥4.0 between Carbinoxamine and its impurities, with relative standard deviation (RSD) ≤4% for repeatability . Include traceability to USP or EP standards where feasible, and document method validation protocols for ANDA submissions or commercial production .

Q. What are the key considerations when using Carbinoxamine as a reference standard in pharmacopeial applications?

- Methodological Answer : Reference standards must be stored under controlled conditions (ambient temperature, protected from light) and characterized using orthogonal techniques (e.g., NMR, mass spectrometry). For USP compliance, cross-validate against pharmacopeial monographs, ensuring consistency in retention times, spectral purity (via diode-array detectors), and impurity profiles . Certificates of Analysis (CoA) should include batch-specific data on identity, assay, and related substances .

Advanced Research Questions

Q. How can researchers design in vitro studies to evaluate Carbinoxamine’s potential therapeutic effects beyond its antihistaminic properties?

- Methodological Answer : For drug repurposing studies, use cell lines (e.g., U-138 MG glioblastoma cells) and assess endpoints like cell viability (MTT assay) and protein expression (Western blot). In one study, Carbinoxamine was tested at 20 µM but showed no significant reduction in CHST2 expression or cell viability, unlike comparator drugs. Design dose-response curves (e.g., 5–20 µM) and include controls for off-target effects. Prioritize mechanistic studies to explore pathways like EGFR modulation .

Q. How should researchers address contradictory findings in Carbinoxamine’s efficacy, such as variable results in cell viability assays?

- Methodological Answer : Contradictions may arise from differences in experimental design (e.g., cell type, concentration, exposure time). Replicate studies with independent cell lines and validate assays using orthogonal methods (e.g., ATP-based viability assays alongside Western blot). For example, in glioblastoma studies, Carbinoxamine’s lack of efficacy at 20 µM contrasts with other antihistamines, suggesting target specificity or pharmacokinetic limitations. Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to clarify dose thresholds .

Q. What strategies optimize chromatographic conditions for separating Carbinoxamine from structurally related compounds?

- Methodological Answer : Optimize mobile phase composition (e.g., acetonitrile-phosphate buffers) and column selection (C18 stationary phase, 4.6 × 150 mm, 5 µm). Adjust pH to enhance resolution of polar impurities. For example, USP methods achieve baseline separation using a gradient elution program with a flow rate of 1.5 mL/min. Use diode-array detectors to confirm peak homogeneity and spectral purity .

Q. What experimental protocols ensure robust characterization of new Carbinoxamine derivatives in synthetic chemistry research?

- Methodological Answer : Synthesize derivatives (e.g., nitroso or desmethyl analogs) and characterize them using LC-MS/MS for molecular weight confirmation and NMR for stereochemical analysis. For purity assessment, employ HPLC with charged aerosol detection (CAD) to quantify non-UV-active impurities. Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to report synthetic procedures, including yields, spectral data, and purity thresholds (≥95%) .

Methodological Challenges and Solutions

Q. How can researchers mitigate variability in Carbinoxamine’s stability during long-term storage?

- Methodological Answer : Conduct forced degradation studies under acidic, basic, oxidative, and photolytic conditions to identify degradation products. Store samples in amber vials at -20°C to prevent photodegradation and hydrolysis. Monitor stability using accelerated stability protocols (40°C/75% RH for 6 months) and quantify degradation via validated stability-indicating HPLC methods .

Q. What statistical approaches are recommended for analyzing dose-dependent effects in Carbinoxamine pharmacology studies?

- Methodological Answer : Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC₅₀ values. For in vitro data, apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups. In cases of high variability (e.g., cell viability assays), increase sample size (n ≥ 6) and use plate-normalization controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.